1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the p-Tolyl Group: This step can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced at different sites, such as the furan ring or the thiazole ring, using reducing agents like NaBH4 or LiAlH4.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the furan ring could lead to a tetrahydrofuran derivative.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may exhibit various biological activities, making it a candidate for drug development.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: Its unique structure may be useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is not fully understood, but it is believed to interact with various molecular targets due to its multiple functional groups. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.
Signal Transduction Interference: The compound may interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone
- 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidin-1-yl)ethanone
Uniqueness
1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is unique due to its combination of a furan ring, a thiazolo[3,2-b][1,2,4]triazole core, and a piperazine ring. This combination of functional groups and heterocycles is not commonly found in other compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14-5-7-16(8-6-14)18(26-11-9-25(10-12-26)15(2)28)19-21(29)27-22(31-19)23-20(24-27)17-4-3-13-30-17/h3-8,13,18,29H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQRPTJZCCJMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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